1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene
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Overview
Description
1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene is a complex organic compound with a unique structure that combines a phosphoryl group, a sulfinyl group, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfinyl chloride with diethyl phosphite in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The phosphoryl group can be reduced to a phosphine oxide using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of phosphine oxide derivatives.
Substitution: Formation of nitro or halogenated benzene derivatives.
Scientific Research Applications
1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene involves its interaction with specific molecular targets. The sulfinyl and phosphoryl groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
1-[(S)-1-diethoxyphosphorylpropylsulfonyl]-4-methylbenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-[(S)-1-diethoxyphosphorylpropylthio]-4-methylbenzene: Contains a thio group instead of a sulfinyl group.
1-[(S)-1-diethoxyphosphorylpropylamino]-4-methylbenzene: Contains an amino group instead of a sulfinyl group.
Uniqueness: 1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene is unique due to the presence of both sulfinyl and phosphoryl groups, which confer distinct reactivity and potential applications. The stereochemistry of the compound also plays a crucial role in its biological activity and interactions with molecular targets.
Properties
CAS No. |
827304-09-6 |
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Molecular Formula |
C14H23O4PS |
Molecular Weight |
318.37 g/mol |
IUPAC Name |
1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene |
InChI |
InChI=1S/C14H23O4PS/c1-5-14(19(15,17-6-2)18-7-3)20(16)13-10-8-12(4)9-11-13/h8-11,14H,5-7H2,1-4H3/t14?,20-/m0/s1 |
InChI Key |
LOLCRWDULIAIHC-LGTGAQBVSA-N |
Isomeric SMILES |
CCC(P(=O)(OCC)OCC)[S@@](=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCC(P(=O)(OCC)OCC)S(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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